
3-(4-(BenZyloxy)-2-fluorophenyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(Benzyloxy)-2-fluorophenyl)pyridine is a heterocyclic aromatic compound that features a pyridine ring substituted with a benzyloxy group and a fluorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Benzyloxy)-2-fluorophenyl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(benzyloxy)-2-fluorobenzaldehyde.
Condensation Reaction: This intermediate undergoes a condensation reaction with a suitable pyridine derivative under basic conditions.
Cyclization: The resulting product is then cyclized to form the desired pyridine ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-(Benzyloxy)-2-fluorophenyl)pyridine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.
Reduction: Reduction reactions can target the pyridine ring or the benzyloxy group.
Substitution: Electrophilic aromatic substitution reactions can occur at the pyridine ring or the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic substitution reactions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Reduced forms of the pyridine ring or benzyloxy group.
Substitution: Various substituted pyridine or benzene derivatives.
Aplicaciones Científicas De Investigación
3-(4-(Benzyloxy)-2-fluorophenyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biological assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-(4-(Benzyloxy)-2-fluorophenyl)pyridine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-(Benzyloxy)pyridine: Lacks the fluorine atom, which may affect its reactivity and biological activity.
2-Fluoropyridine: Lacks the benzyloxy group, resulting in different chemical properties and applications.
3-(4-(Benzyloxy)phenyl)pyridine: Similar structure but without the fluorine atom, leading to variations in its chemical behavior.
Uniqueness
3-(4-(Benzyloxy)-2-fluorophenyl)pyridine is unique due to the presence of both the benzyloxy group and the fluorine atom, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C18H14FNO |
|---|---|
Peso molecular |
279.3 g/mol |
Nombre IUPAC |
3-(2-fluoro-4-phenylmethoxyphenyl)pyridine |
InChI |
InChI=1S/C18H14FNO/c19-18-11-16(21-13-14-5-2-1-3-6-14)8-9-17(18)15-7-4-10-20-12-15/h1-12H,13H2 |
Clave InChI |
BDWISRBWUQAFST-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)C3=CN=CC=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


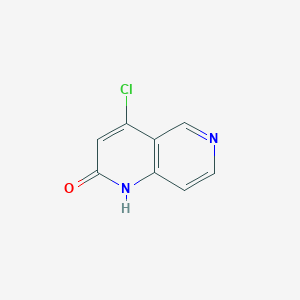
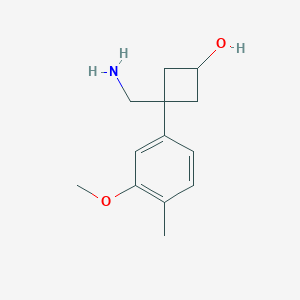
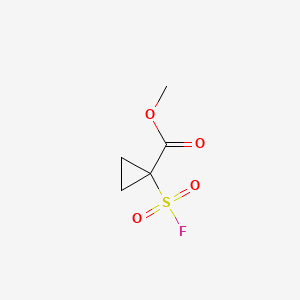

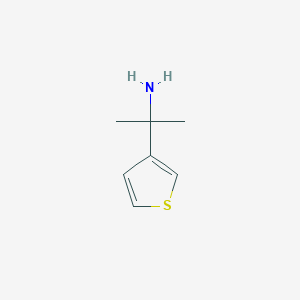

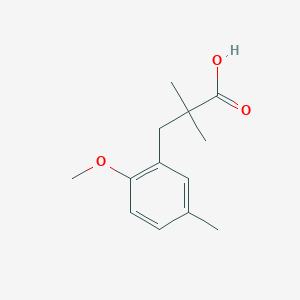
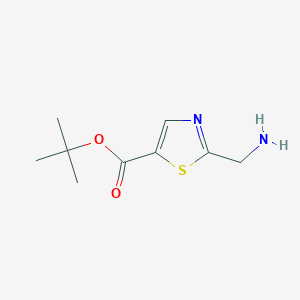

![N-{[4-(aminomethyl)phenyl]methyl}methanesulfonamidehydrochloride](/img/structure/B13530594.png)

![4-Amino-2-[methyl(phenyl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B13530609.png)


